molecular formula C13H24N4 B2761446 {[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine CAS No. 1489791-58-3

{[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine

Cat. No.: B2761446
CAS No.: 1489791-58-3
M. Wt: 236.363
InChI Key: DFUPEVKUTOENMN-UHFFFAOYSA-N
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Description

{[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving an aldehyde, a secondary amine, and formaldehyde.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Coupling of the Piperidine and Pyrazole Rings: The piperidine and pyrazole rings are coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.

    Final Alkylation: The final step involves the alkylation of the amine group with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: It can be incorporated into polymers to modify their physical properties.

Biology and Medicine

    Drug Development: The compound serves as a scaffold for the development of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Probes: It can be used as a probe to study receptor-ligand interactions in biological systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which {[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. The pyrazole moiety is known to interact with various biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine: Lacks the methylamine group, which may affect its binding affinity and specificity.

    1-methyl-1H-pyrazol-4-yl)piperidine: Lacks the ethyl group, potentially altering its pharmacokinetic properties.

    1-ethyl-2-(1H-pyrazol-4-yl)piperidine: Lacks the methyl group on the pyrazole ring, which may influence its biological activity.

Uniqueness

The presence of both the ethyl and methyl groups, along with the pyrazole and piperidine rings, makes {[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine unique in its class

Properties

IUPAC Name

1-[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4/c1-4-17-7-5-6-11(8-14-2)13(17)12-9-15-16(3)10-12/h9-11,13-14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUPEVKUTOENMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1C2=CN(N=C2)C)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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